Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate
CAS No.:
Cat. No.: VC15317724
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21NO4 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | ethyl 4-[[2-(5-ethyl-1-benzofuran-3-yl)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H21NO4/c1-3-14-5-10-19-18(11-14)16(13-26-19)12-20(23)22-17-8-6-15(7-9-17)21(24)25-4-2/h5-11,13H,3-4,12H2,1-2H3,(H,22,23) |
| Standard InChI Key | ULHDCEIGYYWVKY-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Introduction
Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate is a complex organic compound featuring a benzofuran moiety, known for its diverse biological activities. This compound belongs to the class of benzofurans, characterized by their unique fused ring structure that includes both benzene and furan rings. The presence of ethyl and acetyl functional groups suggests potential applications in medicinal chemistry, particularly influencing its pharmacological properties.
Synthesis
The synthesis of Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate typically involves multiple synthetic steps. These methods often utilize catalysts such as palladium for facilitating coupling reactions and various protective group strategies to ensure selectivity during synthesis.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| 1. | Formation of benzofuran core |
| 2. | Introduction of acetyl group |
| 3. | Coupling with amino benzoate moiety |
| Catalysts | Palladium |
| Protective Groups | Various |
Biological Activities and Applications
Benzofurans, including Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate, are of interest in medicinal chemistry due to their potential biological activities. Modifications to the benzofuran structure can enhance activity against targets such as Mycobacterium tuberculosis, suggesting applications in drug discovery and development.
Table 3: Potential Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Potential activity against Mycobacterium tuberculosis |
| Pharmacological Properties | Influenced by ethyl and acetyl groups |
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